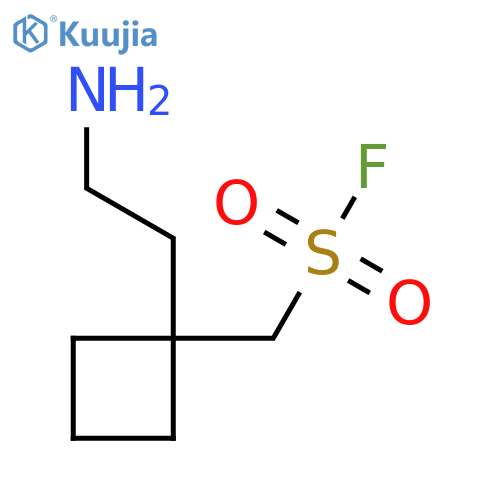Cas no 2166879-73-6 (1-(2-aminoethyl)cyclobutylmethanesulfonyl fluoride)

2166879-73-6 structure
商品名:1-(2-aminoethyl)cyclobutylmethanesulfonyl fluoride
1-(2-aminoethyl)cyclobutylmethanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 1-(2-aminoethyl)cyclobutylmethanesulfonyl fluoride
- 2166879-73-6
- EN300-1577247
- [1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride
-
- インチ: 1S/C7H14FNO2S/c8-12(10,11)6-7(4-5-9)2-1-3-7/h1-6,9H2
- InChIKey: VSSSJCJUWFHCFU-UHFFFAOYSA-N
- ほほえんだ: S(CC1(CCN)CCC1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 195.07292802g/mol
- どういたいしつりょう: 195.07292802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
1-(2-aminoethyl)cyclobutylmethanesulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1577247-0.1g |
[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |
2166879-73-6 | 0.1g |
$2232.0 | 2023-05-26 | ||
| Enamine | EN300-1577247-0.05g |
[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |
2166879-73-6 | 0.05g |
$2131.0 | 2023-05-26 | ||
| Enamine | EN300-1577247-5.0g |
[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |
2166879-73-6 | 5g |
$7358.0 | 2023-05-26 | ||
| Enamine | EN300-1577247-0.5g |
[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |
2166879-73-6 | 0.5g |
$2435.0 | 2023-05-26 | ||
| Enamine | EN300-1577247-50mg |
[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |
2166879-73-6 | 50mg |
$2131.0 | 2023-09-24 | ||
| Enamine | EN300-1577247-2500mg |
[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |
2166879-73-6 | 2500mg |
$4973.0 | 2023-09-24 | ||
| Enamine | EN300-1577247-1.0g |
[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |
2166879-73-6 | 1g |
$2537.0 | 2023-05-26 | ||
| Enamine | EN300-1577247-100mg |
[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |
2166879-73-6 | 100mg |
$2232.0 | 2023-09-24 | ||
| Enamine | EN300-1577247-250mg |
[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |
2166879-73-6 | 250mg |
$2333.0 | 2023-09-24 | ||
| Enamine | EN300-1577247-10000mg |
[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |
2166879-73-6 | 10000mg |
$10911.0 | 2023-09-24 |
1-(2-aminoethyl)cyclobutylmethanesulfonyl fluoride 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
2166879-73-6 (1-(2-aminoethyl)cyclobutylmethanesulfonyl fluoride) 関連製品
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
